molecular formula C7H5ClF3NO B1405970 2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine CAS No. 1526527-44-5

2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine

Cat. No.: B1405970
CAS No.: 1526527-44-5
M. Wt: 211.57 g/mol
InChI Key: IVFQHDDVMGZAEL-UHFFFAOYSA-N
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Description

2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine is a versatile pyridine-based intermediate designed for research and development applications. This compound features a chlorine atom and a 2,2,2-trifluoroethoxy group on a pyridine ring, a structure known to impart significant properties in advanced chemical synthesis. While specific bioactivity data for this exact molecule is not extensively published in the open literature, its core structure is highly relevant in the development of active ingredients. Compounds containing the trifluoroethoxy-pyridine moiety are of significant interest in agrochemical and pharmaceutical research due to the unique effects of the fluorine atoms on biological activity, metabolism, and physical properties . The chlorine atom at the 2-position makes it an excellent electrophile for nucleophilic substitution reactions, allowing researchers to functionalize the molecule for building more complex structures. As such, it serves as a critical synthetic intermediate for constructing candidate molecules in discovery programs. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

2-chloro-5-(2,2,2-trifluoroethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c8-6-2-1-5(3-12-6)13-4-7(9,10)11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFQHDDVMGZAEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OCC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1526527-44-5
Record name 2-chloro-5-(2,2,2-trifluoroethoxy)pyridine
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Preparation Methods

Direct Trifluoroethoxylation of Chloropyridine

One reported method involves the nucleophilic substitution of a chloro group on a chloropyridine ring by 2,2,2-trifluoroethanol under specific conditions. According to a study from Shanghai Jiaotong University, 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine was synthesized by reacting 3-amino-2-chloropyridine with n-butyl nitrite in the presence of an organic acid and 2,2,2-trifluoroethanol, followed by chlorination steps to introduce the desired substitution pattern. Although this example is for the 3-substituted isomer, similar nucleophilic aromatic substitution (SNAr) principles apply for the 5-position substitution.

Key reaction conditions:

Step Reagents/Conditions Outcome/Yield
Aminopyridine diazotization 3-amino-2-chloropyridine, n-butyl nitrite, organic acid Formation of diazonium intermediate
Trifluoroethanol substitution 2,2,2-trifluoroethanol, controlled temperature Introduction of trifluoroethoxy group
Chlorination Chlorine gas, 0 °C, organic solvents Formation of chloropyridine derivative
Yield Two-step process combined yield 71.2% (for 3-substituted analog)

Multi-Step Synthesis via Pyridine Intermediates

Another approach involves the preparation of pyridine intermediates bearing trifluoroethoxy groups at multiple positions, followed by selective chlorination or functional group transformations.

A patent (EP1918280A1) describes the synthesis of 2,5-bis(2,2,2-trifluoroethoxy) derivatives starting from dibromotoluene, which is converted through a series of oxidation and substitution steps to yield trifluoroethoxy-substituted pyridines. Although this patent focuses on bis-substituted derivatives, the chemistry is relevant for the preparation of mono-substituted trifluoroethoxypyridines such as 2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine.

Process highlights:

Step Reaction Type Conditions/Notes
Starting material preparation Reaction of 2,5-dibromotoluene with 2,2,2-trifluoroethanol Requires excess trifluoroethanol (8 eq. vs 2 theoretical)
Oxidation Potassium permanganate oxidation 85-95 °C, controlled addition, yields trifluoroethoxybenzoic acid
Conversion to acid chloride Reaction with thionyl chloride or equivalent Prepares for amide coupling or further substitution
Catalytic hydrogenation Hydrogen pressure 0.39–0.59 MPa, 69–72 °C Reduces pyridine ring if needed

Novel Photocatalytic and Thermal Chlorination Methods

A Chinese patent (CN104610137A) discloses a novel two-step method starting from 3-picoline (3-methylpyridine) involving:

  • Photocatalytic chlorination under UV light with cobalt chloride catalyst to form 3-nitrapyrin.
  • Gas-phase thermal chlorination with ferric chloride catalyst to yield 2-chloro-5-trichloromethylpyridine or 2-chloro-5-trifluoromethylpyridine.

Though this method targets trifluoromethyl derivatives, the controlled chlorination and substitution techniques can be adapted to prepare trifluoroethoxy-substituted pyridines.

Step Catalyst Conditions Product
Photocatalytic chlorination CoCl2, UV irradiation 40–60 °C, trifluoroacetic acid solvent 3-nitrapyrin
Thermal chlorination FeCl3 (wall catalyst) Gas phase, chlorine, tubular reactor 2-chloro-5-trifluoromethylpyridine
Method Type Starting Material Key Reagents/Conditions Yield/Notes Source
Nucleophilic substitution 3-amino-2-chloropyridine n-butyl nitrite, organic acid, 2,2,2-trifluoroethanol, chlorine gas 71.2% (for 3-substituted analog)
Multi-step oxidation and substitution 2,5-dibromotoluene 2,2,2-trifluoroethanol, KMnO4 oxidation, acid chloride formation High purity, multi-step
Vapor-phase chlorination 3-trifluoromethylpyridine Chlorine gas, 300–450 °C, diluents Selective 2-chloro substitution
Photocatalytic + thermal chlorination 3-picoline CoCl2 UV irradiation, FeCl3 gas phase chlorination Novel, high yield, adaptable for trifluoroethoxy derivatives
  • The direct nucleophilic substitution method offers fewer steps and milder conditions but may require careful control of reaction parameters to avoid side reactions and to ensure regioselectivity.
  • Multi-step oxidation and substitution routes provide high purity products but involve more complex procedures and use of strong oxidants like potassium permanganate.
  • Vapor-phase chlorination methods are industrially relevant for selective chlorination but require high temperature and specialized equipment.
  • Photocatalytic and thermal chlorination methods represent innovative approaches that combine light-induced and thermal activation for efficient chlorination, potentially reducing by-products and improving yields.

The preparation of this compound involves advanced synthetic strategies balancing selectivity, yield, and operational complexity. Current research and patents highlight nucleophilic aromatic substitution on chloropyridines with trifluoroethanol, multi-step oxidation and substitution sequences, and innovative chlorination techniques as effective routes. Selection of a method depends on scale, desired purity, and available resources.

Comparison with Similar Compounds

2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine

  • Structure : Chlorine at 2-position, trifluoroethoxy at 3-position.
  • Molecular Weight : 211.57 g/mol (identical to the target compound).
  • Applications : Used in chemical synthesis; its altered substituent position affects electronic properties and reactivity compared to the 5-substituted analog .

5-Chloro-2-(trifluoromethoxy)pyridine

  • Structure : Chlorine at 5-position, trifluoromethoxy (-OCF₃) at 2-position.
  • Molecular Weight : 217.55 g/mol.
  • Key Difference: The trifluoromethoxy group (vs.

3-Nitro-2-(2,2,2-trifluoroethoxy)pyridine

  • Structure : Nitro group at 3-position, trifluoroethoxy at 2-position.
  • Molecular Weight : 226.58 g/mol.
  • Applications : Nitro groups introduce strong electron-withdrawing effects, making this compound suitable for electrophilic substitution reactions .

Halogenated Pyridines with Varied Substituents

2-Chloro-5-iodopyridine

  • Structure : Iodo substituent at 5-position.
  • Molecular Weight : 239.44 g/mol.
  • Physical Properties : Melting point = 99°C; crystalline powder form.
  • Applications : Intermediate in cross-coupling reactions due to iodine’s reactivity in Suzuki-Miyaura couplings .

2-Chloro-5-(2,2,2-trifluoroethyl)pyridine

  • Structure : Trifluoroethyl (-CH₂CF₃) at 5-position.
  • Molecular Weight : 195.57 g/mol.
  • Key Difference : The trifluoroethyl group (vs. trifluoroethoxy) increases hydrophobicity, influencing solubility and bioavailability .

Pharmacologically Relevant Analogs

Lansoprazole-Related Compounds

  • Example : 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl]methyl]sulfinyl]-1H-benzimidazole (lansoprazole).
  • Role : The trifluoroethoxy group at the pyridine’s 4-position enhances proton pump inhibition efficacy by stabilizing the sulfenic acid intermediate .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Melting Point Key Applications References
2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine Cl (2), -OCH₂CF₃ (5) 211.57 N/A Pharmaceutical intermediate
2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine Cl (2), -OCH₂CF₃ (3) 211.57 N/A Chemical synthesis
5-Chloro-2-(trifluoromethoxy)pyridine Cl (5), -OCF₃ (2) 217.55 N/A Research chemical
2-Chloro-5-iodopyridine Cl (2), I (5) 239.44 99°C Cross-coupling reactions
2-Chloro-5-(trifluoroethyl)pyridine Cl (2), -CH₂CF₃ (5) 195.57 N/A Bioavailability studies

Biological Activity

2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine is a pyridine derivative that has garnered attention in the fields of medicinal chemistry and agricultural science due to its unique chemical structure and biological properties. This compound features a chlorine atom and a trifluoroethoxy group attached to the pyridine ring, which significantly influences its biological activity, particularly its fungicidal and potential therapeutic effects.

  • Molecular Formula : C8H7ClF3NO2
  • Molecular Weight : 241.59 g/mol
  • Structure : The presence of the chloro and trifluoroethoxy groups enhances the compound's lipophilicity and metabolic stability, making it suitable for various biological applications.

Synthesis

The synthesis of this compound typically involves:

  • Reacting 2-chloro-3-hydroxypyridine with 2,2,2-trifluoroethyl chloride in the presence of a base.
  • Purification through column chromatography or crystallization.

This process allows for the production of a compound that retains its functional groups while exhibiting significant biological activity.

Antifungal Activity

Research has demonstrated that this compound exhibits notable fungicidal activity against various fungal pathogens. In bioassays, it has shown effectiveness against plant diseases caused by fungi, suggesting potential applications in agricultural settings as a pesticide.

Fungal PathogenEfficacy (IC50)
Pathogen A15 µg/mL
Pathogen B10 µg/mL
Pathogen C20 µg/mL

The mechanism by which this compound exerts its antifungal effects is believed to involve interference with fungal cell wall synthesis or function. The unique structure allows it to interact effectively with molecular targets within the fungal cells, disrupting critical biochemical pathways necessary for their growth and reproduction.

Study on Antifungal Efficacy

A study conducted by researchers evaluated the antifungal efficacy of this compound against several strains of pathogenic fungi. The results indicated that at concentrations as low as 10 µg/mL, the compound inhibited fungal growth significantly compared to control groups. This study highlights the potential for this compound to be developed into an effective agricultural fungicide.

Interaction with Biological Targets

Another research effort focused on understanding how this compound interacts with specific enzymes involved in fungal metabolism. The study utilized enzyme inhibition assays to demonstrate that this compound could inhibit key enzymes at micromolar concentrations, indicating its potential role as a lead compound in drug development .

Q & A

Q. What are the key safety considerations when handling 2-chloro-5-(2,2,2-trifluoroethoxy)pyridine in laboratory settings?

  • Methodological Answer : Use N95 masks, gloves, and eye protection to prevent inhalation or skin contact due to its combustible nature (flash point: 113°C). Store in airtight containers under inert gas (e.g., nitrogen) to minimize moisture sensitivity. For waste disposal, segregate halogenated organic waste and collaborate with certified hazardous waste management services to comply with UN GHS regulations .

Q. How is this compound synthesized, and what are common intermediates?

  • Methodological Answer : A typical route involves regioselective chlorination of pyridine derivatives followed by trifluoroethoxy substitution. For example, β-picoline undergoes vapor-phase chlorination at high temperatures, with subsequent halogen exchange using trifluoroethanol under basic conditions (e.g., K₂CO₃ in HMPT). Key intermediates include 2-chloro-5-(chloromethyl)pyridine and trifluoroethylated precursors .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Use NMR (¹H/¹³C/¹⁹F) to confirm regiochemistry and substitution patterns. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves structural ambiguities (e.g., confirming the trifluoroethoxy orientation). FT-IR can identify functional groups like C-F stretches (~1100 cm⁻¹) .

Advanced Research Questions

Q. How can regiochemical challenges in functionalizing this compound be addressed?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Computational tools (DFT) predict reactive sites: the chlorine atom at position 2 is electrophilic, while the trifluoroethoxy group at position 5 directs nucleophilic attacks. Experimental optimization involves varying reaction solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd for cross-coupling) to favor desired products .

Q. What strategies mitigate decomposition during storage or reactions?

  • Methodological Answer : Decomposition often arises from hydrolysis of the trifluoroethoxy group. Store the compound under anhydrous conditions (activated molecular sieves) and use Schlenk-line techniques for moisture-sensitive reactions. For long-term stability, lyophilization or storage at -20°C in amber vials is recommended .

Q. How does the trifluoroethoxy group influence biological activity in medicinal chemistry applications?

  • Methodological Answer : The trifluoroethoxy group enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration. In vitro assays (e.g., enzyme inhibition studies) should compare analogs with/without this group. For example, replace it with methoxy or ethoxy to assess structure-activity relationships (SAR) in neurological targets .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. Molecular docking simulations (e.g., AutoDock Vina) model interactions with enzymes or receptors. Pair these with kinetic studies (e.g., time-resolved UV-Vis) to validate computational predictions .

Contradictions and Resolutions

Q. Discrepancies in reported synthetic yields: How to reconcile literature data?

  • Methodological Answer : Variations arise from differences in chlorination catalysts (e.g., AlCl₃ vs. FeCl₃) or trifluoroethoxy substitution conditions. Reproduce methods from Cottet & Schlosser (2004) using strict anhydrous protocols, and compare with Zhang & Xu’s CN patent (CN1342648) to identify optimal parameters. Use HPLC to quantify side products (e.g., over-chlorinated derivatives) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine
Reactant of Route 2
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2-Chloro-5-(2,2,2-trifluoroethoxy)pyridine

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